![molecular formula C18H13NO4 B2507188 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 1024232-32-3](/img/structure/B2507188.png)

2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

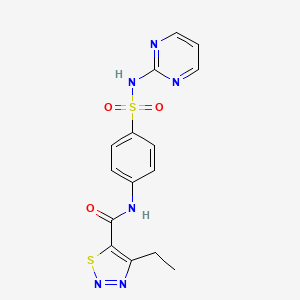

The compound "2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione" is a chemical entity that appears to be related to a class of compounds that are synthesized for various therapeutic and chemical properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential characteristics and synthesis methods that might be applicable to the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of certain precursors such as methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones to afford various derivatives, including tetrahydro-2H-1-benzopyran-2-ones and pyrano[3,2-c]benzopyran-2,5-diones . Another related synthesis involves the preparation of alpha-ethyl phenethylamine derivatives using an asymmetric synthesis approach to obtain enantiomers of the compound and its homologues . Additionally, microwave-assisted synthesis has been used to prepare derivatives of 2H-1,4-benzoxazin-3(4H)-ones and thiazolidine-2,4-diones from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . These methods could potentially be adapted for the synthesis of "this compound".

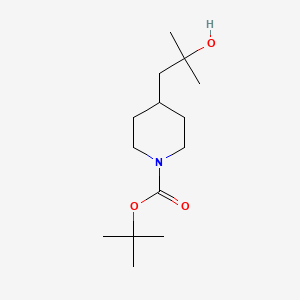

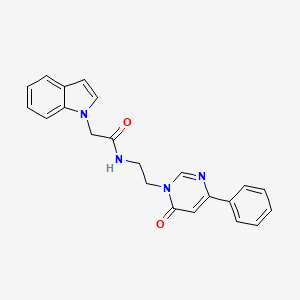

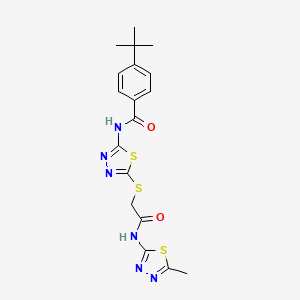

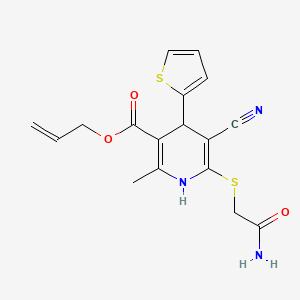

Molecular Structure Analysis

The molecular structure of compounds related to the one often includes multiple ring systems, such as benzopyran and benzoxazin rings, which are fused to other heterocyclic structures . The presence of amino groups and the use of asymmetric synthesis suggest that chiral centers are an important feature in these molecules, which can significantly affect their biological activity . The molecular structure of the compound of interest likely includes similar features, such as a benzodioxol moiety and an indene-dione framework, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization reactions, where reagents react under acidic conditions or in polyphosphoric acid to form fused ring systems . The reactions can lead to the formation of various isomeric structures, indicating that the compound of interest may also exhibit isomerism . The use of microwave-assisted synthesis suggests that the reactions can be optimized for efficiency and selectivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some insights. These compounds often exhibit solid-state properties and may have varying solubilities in organic solvents . The presence of chiral centers implies that optical properties such as specific rotation could be relevant . The psychoactive effects of some related compounds suggest that the compound of interest may also interact with biological systems in a significant way, potentially affecting its pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Synthesis and Chemical Properties

Cascade Reactions for Indenodihydropyridine and Indenopyridine Compounds : A study developed an environmentally friendly route for synthesizing diverse indenodihydropyridines via cascade reactions involving 1,1-eneamines and benzylidene-1H-indene-1,3(2H)-diones. These reactions have features such as mild temperature and high yields, suggesting potential biological applications of the products (Luo et al., 2019).

Three-Component Condensation Reactions : Another research focused on synthesizing functionalized indeno[1,2-b]chromene derivatives via condensation of 1H-indene-1,3(2H)dione, highlighting the influences of benzaldehyde derivatives on the yield of the product. The study also provided insights into potential structural similarities to naturally occurring compounds (Sadeghi et al., 2015).

Polyfunctional Fused Heterocyclic Compounds : Research on the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with various compounds has led to the formation of polyfunctional fused heterocyclic compounds. The study underscores the importance of these reactions in synthesizing structurally diverse compounds (Hassaneen et al., 2003).

Photophysical and Electrochemical Applications

Push-Pull Chromophores : A study on push-pull chromophores involving derivatives of 1H-indene-1,3(2H)-dione revealed insights into their planarity and potential applications in photophysical processes (Bogdanov et al., 2019).

D-π-A 1,4-Dihydropyridine Derivatives : Research into D-π-A 1,4-dihydropyridine derivatives, which include the 2-methylene-1H-indene-1,3(2H)-dione unit, showed varying stimulus-responsive fluorescent properties. These findings have implications in fields like cell imaging (Lei et al., 2016).

Mechanism of Action

Target of action

The compound contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Benzodioxole derivatives have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic effects . The specific targets of this compound would need to be determined through experimental studies.

Result of action

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound has anticancer activity, it might induce cell cycle arrest or apoptosis in cancer cells .

Future Directions

The future directions for research on related compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The specific future directions for “2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione” are not available in the retrieved papers.

properties

IUPAC Name |

2-[N-(1,3-benzodioxol-5-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-10(19-11-6-7-14-15(8-11)23-9-22-14)16-17(20)12-4-2-3-5-13(12)18(16)21/h2-8,20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRBPZRLUISBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)

![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2507128.png)